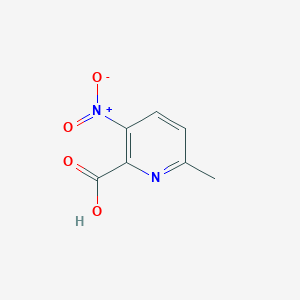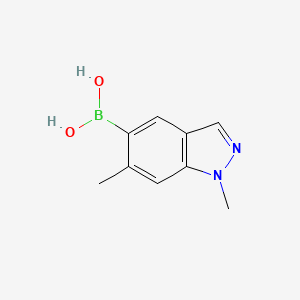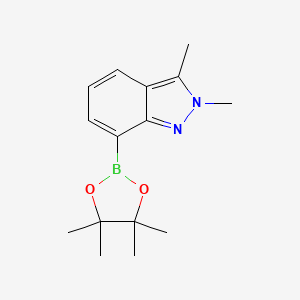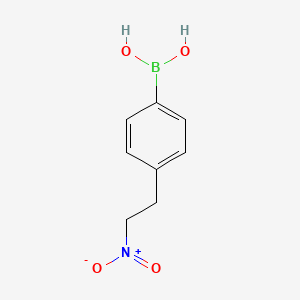
N-(2,3-dihidro-1,4-benzodioxin-6-il)guanidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of sulfonamides bearing a 1,4-benzodioxin ring was accomplished by the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule was then reacted with different alkyl/aralkyl halides to achieve the final product .Aplicaciones Científicas De Investigación
Agente Antibacteriano
Este compuesto ha mostrado un potencial significativo como agente antibacteriano, particularmente contra Bacillus subtilis, donde demostró una inhibición del crecimiento del biofilm bacteriano del 60.04%. También fue el segundo compuesto más activo contra Escherichia coli (E. coli), lo que indica sus propiedades antibacterianas de amplio espectro .
Inhibición Enzimática
El compuesto ha sido estudiado por su capacidad para inhibir ciertas enzimas, como las colinesterasas y la lipooxigenasa. Estas enzimas están involucradas en varios procesos fisiológicos, y su inhibición puede ser útil para tratar enfermedades como el Alzheimer y las condiciones inflamatorias .
Síntesis Química
N-(2,3-dihidro-1,4-benzodioxin-6-il)guanidina sirve como un intermedio clave en la síntesis de varios derivados N-sustituidos. Estos derivados tienen aplicaciones potenciales en química medicinal para el desarrollo de nuevos agentes terapéuticos .
Mecanismo De Acción
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This results in enhanced transmission of signals in the nervous system .
Biochemical Pathways
The action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine affects the cholinergic pathway . By inhibiting cholinesterase enzymes, it disrupts the normal breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which can intensify the transmission of signals in the nervous system . The downstream effects of this include potential improvements in cognitive function, which is why cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease .
Pharmacokinetics
Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine, affecting how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine’s action primarily involve changes in neurotransmitter levels. By inhibiting cholinesterase enzymes, it increases the levels of acetylcholine in the nervous system . This can enhance signal transmission, potentially improving cognitive function .
Action Environment
The action, efficacy, and stability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its absorption and distribution in the body . Additionally, factors such as temperature and humidity can impact the stability of the compound .
Análisis Bioquímico
Biochemical Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting cholinesterase, N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine can increase acetylcholine levels, which may have therapeutic implications for conditions such as Alzheimer’s disease . Additionally, this compound interacts with various proteins and other biomolecules, forming stable complexes that can modulate their activity.
Cellular Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine has been shown to affect various types of cells and cellular processes. In neuronal cells, it enhances acetylcholine signaling by inhibiting cholinesterase, leading to improved synaptic transmission. This can influence cell signaling pathways, gene expression, and cellular metabolism. For example, increased acetylcholine levels can activate signaling pathways that promote neuronal survival and plasticity . In other cell types, such as muscle cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine can enhance contractility by increasing acetylcholine availability.
Molecular Mechanism
The molecular mechanism of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine involves its binding to the active site of cholinesterase enzymes, thereby inhibiting their activity. This binding interaction prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine can change over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine can have sustained effects on cellular function, particularly in terms of cholinesterase inhibition and acetylcholine levels . Its stability and degradation products should be carefully monitored to ensure consistent results.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9(11)12-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBSYGGSAKHFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B1387120.png)

![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1387127.png)
![ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1387128.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1387131.png)
![1-[4-(Ethylsulphonyl)phenyl]homopiperazine hydrochloride](/img/structure/B1387133.png)
![Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate](/img/structure/B1387134.png)





